

Unraveling the Structure-Activity Relationship of Btk-IN-14: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Btk-IN-14**, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). **Btk-IN-14**, also referred to as compound 1 in patent literature, has emerged as a significant molecule in the study of BTK-mediated signaling pathways, which are crucial in the pathophysiology of various B-cell malignancies and autoimmune diseases. This document summarizes the available quantitative data, details key experimental protocols, and visualizes essential pathways and workflows to facilitate a comprehensive understanding of this compound for research and development purposes.

Core Compound Data and Inhibitory Activity

Btk-IN-14 is a heteroaryl heterocyclic compound identified as a potent BTK inhibitor.[1] Its chemical structure and inhibitory potency against BTK are central to its therapeutic potential.

Table 1: Chemical and Biological Profile of Btk-IN-14



Identifier	Value	Reference
Compound Name	Btk-IN-14 (Compound 1)	WO2022057894A1[1]
CAS Number	2764674-60-2	MedchemExpress
Molecular Formula	C25H25N7O3	Inferred from Structure
BTK IC50	Data not publicly available	-

Note: While **Btk-IN-14** is cited as a potent inhibitor, specific IC₅₀ values from the primary patent source are not publicly disseminated. The potency is inferred from the context of the patent disclosure.

Structure-Activity Relationship Insights

The SAR of **Btk-IN-14** is rooted in its pyrazolo[3,4-d]pyrimidine core, a scaffold common to many kinase inhibitors. The potency and selectivity of such compounds are typically modulated by substitutions at various positions of this core structure. While a detailed SAR table with analogs of **Btk-IN-14** is not publicly available, general principles for this class of inhibitors can be inferred from broader medicinal chemistry literature.

Key interaction points for pyrazolo[3,4-d]pyrimidine-based BTK inhibitors generally involve:

- Hinge-binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the BTK active site.
- Hydrophobic Pockets: Substituents on the pyrazole and pyrimidine rings extend into hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity.
- Gatekeeper Residue Interaction: The nature of the substituent at the C3-position of the pyrazolopyrimidine core can influence interactions with the gatekeeper residue (T474 in BTK), which is a key determinant of kinase selectivity.
- Solvent-exposed region: Modifications in the solvent-exposed region can be used to finetune physicochemical properties such as solubility and metabolic stability, and can also be a point of attachment for probes or other functionalities without disrupting binding.



Experimental Protocols

The following are representative experimental protocols for the characterization of BTK inhibitors like **Btk-IN-14**. These are based on established methodologies in the field.

Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding affinity of an inhibitor to the BTK active site.

Materials:

- BTK, active, recombinant human protein
- LanthaScreen™ Certified Kinase Buffer
- Eu-anti-GST Antibody
- Kinase Tracer 236
- Test compound (Btk-IN-14)

Procedure:

- Prepare a 2X solution of BTK in kinase buffer.
- Prepare a 2X solution of the Eu-anti-GST antibody and Kinase Tracer 236 in kinase buffer.
- Serially dilute the test compound in DMSO, and then further dilute in kinase buffer to a 4X final concentration.
- Add 2.5 μL of the 4X test compound solution to the wells of a 384-well plate.
- Add 2.5 μL of the 2X BTK solution to the wells.
- Add 5 μL of the 2X antibody/tracer solution to the wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.



- Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
- Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context by assessing the phosphorylation status of a key tyrosine residue (Y223).

Materials:

- Ramos cells (human Burkitt's lymphoma cell line)
- RPMI-1640 medium supplemented with 10% FBS
- Anti-goat IgM antibody
- Test compound (Btk-IN-14)
- · Lysis buffer
- Antibodies for Western blotting: anti-phospho-BTK (Y223) and anti-total BTK

Procedure:

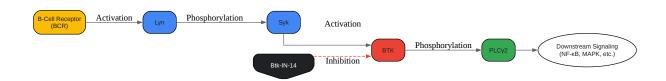
- Culture Ramos cells to the desired density.
- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with anti-goat IgM for 10-15 minutes to induce BTK autophosphorylation.
- Lyse the cells and collect the protein lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with anti-phospho-BTK (Y223) and anti-total BTK antibodies.



- Detect the signals using an appropriate secondary antibody and chemiluminescence substrate.
- Quantify the band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.

Visualizations

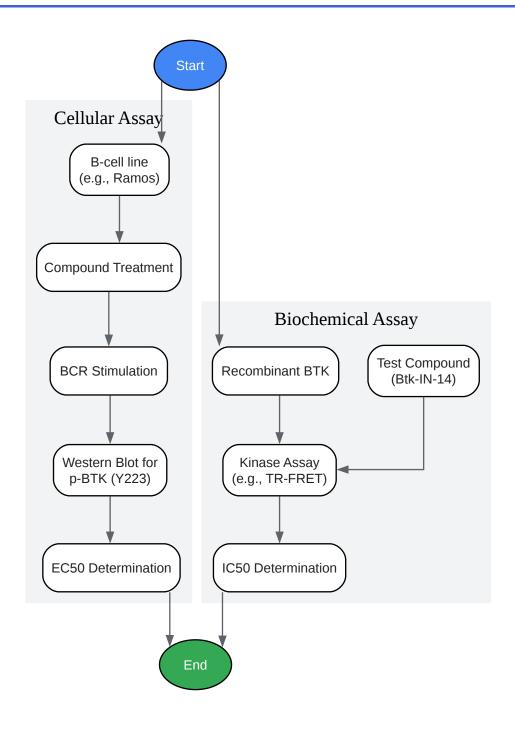
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for **Btk-IN-14**.



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Btk-IN-14.





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Caption: Workflow for the biochemical and cellular evaluation of Btk-IN-14.

Caption: Generalized interaction model of a pyrazolo[3,4-d]pyrimidine inhibitor within the BTK active site.

Conclusion



Btk-IN-14 represents a potent inhibitor of Bruton's tyrosine kinase with a promising chemical scaffold for further development. While detailed public data on its direct analogs and their corresponding activities are limited, the foundational knowledge of pyrazolo[3,4-d]pyrimidine-based BTK inhibitors provides a strong framework for understanding its mechanism of action and guiding future research. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on the next generation of BTK inhibitors. Further disclosure of the primary data from the patent literature will be essential for a more complete and nuanced understanding of the SAR of **Btk-IN-14**.

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References

- 1. researchgate.net [researchgate.net]
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